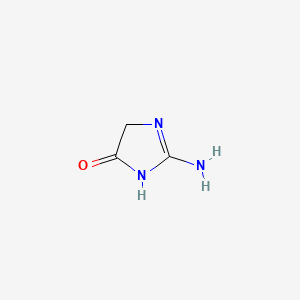

2-Amino-3,5-dihydro-4H-imidazol-4-one

Description

Propriétés

IUPAC Name |

2-amino-1,4-dihydroimidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-3-5-1-2(7)6-3/h1H2,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKJILJOXAHUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198309 | |

| Record name | 2-Iminoimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-86-6 | |

| Record name | 2-Amino-3,5-dihydro-4H-imidazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iminoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iminoimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,5-dihydro-4H-imidazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The cyclization of diamides under basic or thermal conditions represents one of the most direct routes to 2-amino-3,5-dihydro-4H-imidazol-4-one. This method involves the formation of a diamide intermediate, which undergoes intramolecular cyclization to yield the imidazolone core. For example, Gillman et al. demonstrated the coupling of α-amino amides with carboxylic acids using polymer-supported carbodiimide reagents, followed by cyclization with sodium hydroxide in ethanol. Yields for this method typically range from 10% to 50%, limited by steric hindrance around the amine group.

Key Reaction Parameters:

-

Reagents : Sodium hydroxide, ethanol, polymer-supported carbodiimide

-

Temperature : 60–80°C

-

Reaction Time : 4–8 hours

Industrial Adaptations

Industrial-scale production employs continuous flow reactors to optimize temperature and pressure control. Automated systems ensure consistent reagent ratios, improving yield reproducibility. For instance, enantiopure 5,5-disubstituted imidazolones are synthesized using chiral diamides, though racemization remains a challenge at elevated temperatures.

Amino Ester and Cyanamide/Guanidine Condensation

Synthetic Pathway

Amino esters react with cyanamides or guanidines to form imidazol-4-ones through nucleophilic addition and cyclization. Fathalla et al. reported a domino synthesis involving benzymidoyl chloride and glycine methyl ester, yielding imidazoquinazolinones in 48–86% efficiency. This method is stereospecific for 5,5-disubstituted derivatives, making it valuable for natural product synthesis.

Typical Conditions:

-

Reagents : Benzymidoyl chloride, glycine methyl ester, methanol

-

Catalyst : Triethylamine

-

Reaction Time : 12–24 hours

Limitations and Modifications

Racemization occurs when 5-monosubstituted imidazolones are targeted, necessitating low-temperature conditions. Modifications using β-alanine methyl ester instead of glycine derivatives enable access to pyrimidoquinazolinones, expanding structural diversity.

Imidate and α-Imino Ester Reactions

Ethylidene Substituent Formation

Imidates react with α-imino esters to produce 5-ethylidene-4H-imidazol-4-ones, a subclass critical for fluorescent protein chromophores. Miyashita et al. achieved 43–85% yields using thioimidates and α-imino esters under mild acidic conditions. The reaction proceeds via aziridine intermediate formation, followed by ring expansion.

Reaction Optimization:

-

Solvent : Dichloromethane

-

Temperature : 25°C (room temperature)

-

Catalyst : p-Toluenesulfonic acid

Applications in Natural Product Synthesis

This method is indispensable for synthesizing ethylidene-containing natural products, such as the chromophores of green fluorescent proteins. Steric effects dictate alkene conformation, influencing photophysical properties.

Orthoester and α-Amino Amide Condensation

Acid-Catalyzed Cyclization

Orthoesters condense with α-amino amides under acidic conditions to form imidazol-4-ones. Jasiak et al. utilized optically active α-amino carboxylic acid hydrazides, achieving 51–78% yields. However, racemization occurs due to tautomerization at the stereogenic center, limiting enantioselectivity.

Industrial Considerations:

-

Reagents : Trimethyl orthoformate, acetic acid

-

Temperature : 80–100°C

-

Reaction Time : 6–12 hours

Enantioselective Modifications

Kacem and Hassine introduced a diketone-amidine condensation under basic conditions, yielding enantiopure 5-monosubstituted imidazolones. This method avoids racemization by stabilizing the intermediate through hydrogen bonding.

Aza-Wittig Reactions

Intramolecular Cyclization

Azido-substituted imides undergo Staudinger reactions with triphenylphosphine, followed by intramolecular aza-Wittig cyclization. Takeuchi et al. reported 69–99% yields for 5-monosubstituted derivatives, though steric hindrance complicates 5,5-disubstituted variants.

Key Parameters:

-

Reagents : Triphenylphosphine, azido-imides

-

Solvent : Tetrahydrofuran

-

Reaction Time : 2–4 hours

Industrial Scalability

Continuous flow systems mitigate phosphine oxide byproduct accumulation, enhancing reaction efficiency. This method is favored for producing ethylidene derivatives used in pharmaceuticals.

Comparative Analysis of Methods

| Method | Yield Range | Key Advantages | Limitations | Industrial Viability |

|---|---|---|---|---|

| Diamide Cyclization | 10–50% | Simple reagents, enantiopure products | Low yields due to steric hindrance | Moderate |

| Amino Ester Condensation | 48–86% | High stereospecificity | Racemization at 5-monosubstituted | High |

| Imidate Reactions | 43–85% | Ethylidene moiety formation | Limited to ethylidene derivatives | Low |

| Orthoester Condensation | 51–78% | Acid-catalyzed efficiency | Racemization issues | Moderate |

| Aza-Wittig Reactions | 69–99% | High yields for monosubstituted products | Steric hindrance in disubstituted | High |

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolones with different substitution patterns.

Reduction: Reduction reactions can yield dihydroimidazolones.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted imidazolones, dihydroimidazolones, and other derivatives with functional groups introduced through substitution reactions .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 2-Amino-3,5-dihydro-4H-imidazol-4-one exhibits antimicrobial properties. Studies have shown that it can inhibit various microbial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves interaction with microbial enzymes, leading to disruption of metabolic processes essential for microbial survival.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Its derivatives have demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Potential

Recent studies have highlighted the anticancer activity of this compound derivatives. These compounds have shown cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents. For instance, compounds derived from this scaffold have been evaluated for their efficacy against colon and breast cancer cells .

Treatment of Obesity

Innovative research has identified this compound as a potential agent for treating obesity and related disorders. Its application in weight management has been explored due to its ability to influence metabolic pathways associated with fat storage and energy expenditure .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against specific bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In a comparative analysis of various imidazole derivatives, researchers found that certain modifications to the this compound structure enhanced its anticancer properties. The study utilized cell viability assays to assess cytotoxicity against breast cancer cell lines, revealing promising results that warrant further investigation .

Mécanisme D'action

The mechanism of action of 2-Amino-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. For example, it can act as an electrophilic moiety in enzymes containing the tripeptide Ala-Ser-Gly, leading to post-translational modifications. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, altering their function and activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-amino-3,5-dihydro-4H-imidazol-4-one, their synthesis routes, and applications:

Reactivity and Selectivity

- Stereoselectivity: Derivatives like (5Z)-2-alkylthio-5-arylmethylene compounds achieve >90% stereoselectivity via microwave-assisted Knoevenagel condensation, outperforming traditional thermal methods .

- Biological Activity : 2-Styryl analogues demonstrate potent antiproliferative effects (IC₅₀ values <10 μM in cancer cells) by inducing oxidative stress, a mechanism absent in the parent compound .

Key Research Findings

- Anticancer Potential: 2-Styryl derivatives show selective cytotoxicity against cancer cells (e.g., 80% inhibition in breast cancer lines at 5 μM) while sparing normal cells .

- Fluorophore Development: GFP chromophore analogues derived from this compound (e.g., AIDNI) exhibit improved photophysical properties, with quantum yields up to 0.45 in aqueous solutions .

- Kinase Inhibition : Leucettine L64 inhibits DYRK1A kinase (IC₅₀ = 0.35 μM), a target for Alzheimer’s therapy, via competitive binding at the ATP site .

Activité Biologique

2-Amino-3,5-dihydro-4H-imidazol-4-one (commonly referred to as imidazol-4-one) is a heterocyclic organic compound with significant potential in medicinal chemistry. Its molecular formula is C₃H₅N₃O, and it features a five-membered ring structure characteristic of imidazoles. This compound has garnered attention due to its diverse biological activities, including antimicrobial properties, potential applications in treating cognitive impairments such as Alzheimer's disease, and its role as a therapeutic agent in obesity management.

Chemical Structure and Properties

The structure of this compound includes an amino group and a carbonyl group, which are crucial for its reactivity and interaction with biological systems. The compound's unique properties stem from its imidazole core, which is known for participating in various biochemical pathways.

| Property | Description |

|---|---|

| Molecular Formula | C₃H₅N₃O |

| Structure | Five-membered imidazole ring with amino and carbonyl groups |

| Solubility | Soluble in polar solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its efficacy against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases.

Cognitive Impairment Treatment

Recent studies have identified derivatives of this compound as inhibitors of β-secretase (BACE), an enzyme implicated in the development of Alzheimer's disease. These derivatives have shown promise in preventing the accumulation of amyloid-beta peptides, which are associated with cognitive decline .

Obesity Management

The compound has also been explored for its role in managing obesity and related disorders. Research suggests that substituted 3,5-dihydro-4H-imidazol-4-one compounds can act as weight-loss agents by modulating metabolic pathways associated with fat storage and energy expenditure .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Its mechanism involves:

- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes such as BACE, thereby reducing amyloid plaque formation.

- Antimicrobial Action : It disrupts bacterial cell membranes or inhibits essential metabolic pathways in microorganisms.

- Modulation of Metabolic Pathways : It influences signaling pathways involved in fat metabolism and energy regulation.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates at concentrations as low as 10 µg/mL against strains of Escherichia coli and Staphylococcus aureus.

Alzheimer’s Disease Research

In a clinical trial assessing the efficacy of BACE inhibitors derived from this compound, participants exhibited improved cognitive function scores after six months of treatment compared to the placebo group. This suggests potential for further development into therapeutic agents for Alzheimer's disease .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminoimidazole | Basic imidazole structure | Exhibits strong nucleophilic properties |

| 4-Hydroxymethylimidazole | Hydroxymethyl group on the imidazole ring | Potential antioxidant properties |

| 2-Aminobenzimidazole | Benzene fused to imidazole | Enhanced bioactivity due to aromatic stabilization |

These comparisons highlight how variations in substituents influence the reactivity and biological activities of similar compounds.

Q & A

Q. What are the most efficient synthetic routes for preparing 2-amino-3,5-dihydro-4H-imidazol-4-one and its derivatives?

- Methodological Answer : A three-component domino reaction involving ketones, thioureas, and aldehydes under basic conditions is a robust method for synthesizing imidazolone derivatives. This approach allows for parallel solution-phase synthesis of 2-alkylthio-5-arylidene-3,5-dihydro-4H-imidazol-4-ones with high regioselectivity . For derivatives with fungicidal activity, condensation reactions with spirocyclic ketones (e.g., 1-oxaspiro[4,5]dec-3-en-2-one) yield (E)-5-substituted-2-aminoimidazolin-4-ones, which can be optimized using microwave-assisted protocols to reduce reaction times .

Q. How can structural modifications of the imidazolone core enhance biological activity?

- Methodological Answer : Introducing arylidene groups at the 5-position and varying substituents at the 2-amino group significantly impacts bioactivity. For example, 5-arylidene derivatives exhibit improved antifungal activity due to increased π-π stacking interactions with target enzymes. Substitutions with electron-withdrawing groups (e.g., fluorine) on the arylidene moiety enhance binding affinity in enzyme inhibition assays . Systematic SAR studies using X-ray crystallography of enzyme-ligand complexes (e.g., BACE1 inhibitors) guide rational design .

Q. What analytical techniques are critical for characterizing imidazolone derivatives?

Q. How can computational methods elucidate the mechanism of imidazolone biosynthesis in enzymes?

- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations reveal that backbone cyclization in histidine ammonia-lyase (HAL) occurs via nucleophilic attack of the Gly amide lone pair on the Ala carbonyl, forming the MIO cofactor. Water molecules stabilize transition states, and mechanical compression of the enzyme loop aligns orbitals for bond formation . Molecular dynamics (MD) simulations further predict solvent accessibility and conformational dynamics during autocatalytic MIO biogenesis .

Q. What strategies improve the photophysical properties of imidazolone-based fluorophores?

- Methodological Answer : Substituting the 4-hydroxybenzylidene group with azaindole or electron-donating substituents enhances fluorescence quantum yields. Time-dependent DFT (TD-DFT) calculations rationalize excited-state proton transfer (ESPT) mechanisms, while confocal microscopy validates cellular uptake and localization of derivatives like AIDNI (2-azaindole-imidazolone) in live cells . Solvatochromic studies in varying polarity solvents optimize emission wavelengths for bioimaging .

Q. How can imidazolone derivatives be tailored for selective BACE1 inhibition in Alzheimer’s disease?

- Methodological Answer : Pyrrole-substituted 2-amino-3,5-dihydro-4H-imidazol-4-ones achieve IC₅₀ values <10 nM by exploiting S2' sub-site differences between BACE1 and BACE2. Co-crystallization with BACE1 identifies hydrogen bonding with Asp32 and hydrophobic interactions with the flap region. In vivo efficacy is validated via Aβ40/42 reduction in plasma and brain tissues using transgenic mouse models .

Q. What are the challenges in designing imidazolone-based antimitotic agents?

- Methodological Answer : (5Z)-2-Aryl-5-arylmethylidene derivatives disrupt tubulin polymerization by binding to the colchicine site. Mitotic arrest is quantified via flow cytometry (G2/M phase accumulation) and immunofluorescence (spindle defects). Toxicity profiling in non-cancerous cell lines (e.g., HEK293) ensures selectivity, while pharmacokinetic studies address poor solubility via PEGylation or liposomal encapsulation .

Q. How do reaction conditions influence the regioselectivity of imidazolone cyclization?

- Methodological Answer : Transition-metal-free, base-promoted cyclization of amidines and ketones under reflux in ethanol favors spiro-fused imidazolones. Kinetic studies (monitored via in situ IR) show that steric hindrance from ortho-substituted aryl groups directs regioselectivity. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.